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Compound of Interest

Compound Name: 4-(Aminomethyl)hexan-3-ol
Cat. No.: B12105022
Get Quote

Executive Summary
4-(Aminomethyl)hexan-3-ol (CAS: 1472749-39-5) is a chiral

-amino alcohol characterized by a 1,3-relationship between the hydroxyl and primary amine
functional groups. Structurally, it represents a reduced bioisostere of

-amino acids (such as GABA analogs), making it a critical fragment in Fragment-Based Drug
Discovery (FBDD) and a versatile building block for diversity-oriented synthesis.

This molecule is distinguished by its two contiguous stereocenters (C3 and C4), offering four
potential stereoisomers. Its synthesis and resolution are often used as benchmarks for
asymmetric catalytic methodologies, particularly in the reduction of Mannich bases (

-aminoketones).

Chemical Structure & Stereochemistry
Molecular Identity

o |[UPAC Name: 4-(Aminomethyl)hexan-3-ol[1][2][3]
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e Molecular Formula:

[21[3]
e Molecular Weight: 131.22 g/mol [2][3]
» Core Motif:

-Amino Alcohol (1,3-amino alcohol)[4]

Structural Analysis

The molecule consists of a hexane backbone functionalized at the C3 and C4 positions.

e C3 Position: Secondary alcohol (-OH). This center confers hydrogen-bond donating and
accepting capability.

e C4 Position: Branched with an aminomethyl group (

).[1] This creates a chiral center at C4.

o Stereocomplexity: The presence of stereocenters at C3 and C4 generates two
diastereomeric pairs: the syn-isomer and the anti-isomer.

Stereochemical Significance: In drug design, the relative configuration (syn vs anti) of

-amino alcohols dictates the spatial orientation of the H-bond donor (OH) and the cationic
center (

), which is critical for binding affinity to targets such as the

subunit of voltage-gated calcium channels (the target of gabapentinoids).

Physicochemical Properties (Predicted)
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Property Value Implication

Moderate lipophilicity; likely

LogP (Octanol/Water) ~0.8-1.2
CNS penetrant.
_ Predominantly protonated at
pKa (Amine) ~9.5-105 ) )
physiological pH.
Neutral under physiological
pKa (Alcohol) ~16 B
conditions.
Favorable for membrane
Polar Surface Area (PSA) ~46 A2 permeability (Rule of 5
compliant).
H-Bond Donors 2 (OH, NH2) Critical for receptor interaction.

Synthetic Pathways[4][5]

The synthesis of 4-(Aminomethyl)hexan-3-ol is classically achieved through the Mannich-
Reduction Sequence, a robust pathway that allows for diastereoselective control.

Primary Route: Mannich Reaction & Asymmetric
Reduction

This route constructs the carbon skeleton via a Mannich reaction on 3-hexanone, followed by
the reduction of the resulting

-aminoketone.

Step 1. Mannich Reaction

e Precursors: 3-Hexanone, Formaldehyde (

), and a secondary amine source (or ammonia equivalent).

e Mechanism: Enolization of 3-hexanone occurs preferentially at C4 (the internal methylene) or
C2. Regioselectivity is controlled to favor C4 alkylation to yield the branched isomer.

o Intermediate: 4-(Aminomethyl)hexan-3-one (often isolated as a salt or protected form).

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b12105022/docs?utm_src=pdf-body#technical-guide-4-aminomethyl-hexan-3-ol-structural-analysis-and-synthetic-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12105022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 2: Diastereoselective Reduction

¢ Objective: Reduce the ketone (C=0) to the alcohol (C-OH) while setting the relative
stereochemistry (C3 vs C4).

e Reagents:
o For Syn-Selectivity: Dynamic Kinetic Resolution (DKR) using Ruthenium-BINAP catalysts.
o For Anti-Selectivity: Reduction with bulky hydrides (e.g.,

or

in specific solvents) often favors the anti product via the Felkin-Anh transition state.

HCHO + Amine Source Asymmetric Reduction
(Mannich Reaction) (Ru-BINAP or Hydride)

Step 1: C-C Bond Formation 4-(Aminomethyl)hexan-3-one Step 2: Stereoselective Reduction 4-(Aminomethyl)hexan-3-ol
3-Hexanone " )
(B-Amino Ketone) (y-Amino Alcohol)

Click to download full resolution via product page

Figure 1: The Mannich-Reduction synthetic pathway for generating 4-(Aminomethyl)hexan-3-
ol.

Analytical Characterization

To validate the identity and purity of 4-(Aminomethyl)hexan-3-ol, the following spectroscopic
signatures are expected.

Nuclear Magnetic Resonance (NMR)
¢ NMR (DMSO-

or
):

o 3.5-3.8 ppm (m, 1H): The methine proton at C3 (CH-OH).
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o 2.6-2.9 ppm (m, 2H): The methylene protons of the aminomethyl group (-CH2-N).
o 1.4-1.6 ppm (m, 1H): The methine proton at C4 (chiral center).
o 0.8-0.9 ppm (t, 6H): Methyl groups of the ethyl chains.

e NMR:

o Distinct signals for the carbinol carbon (C3, ~70-75 ppm) and the aminomethyl carbon
(~45 ppm).

Mass Spectrometry (MS)

 lonization: ESI+ (Electrospray lonization).
e Molecular lon:

m/z.

e Fragmentation: Loss of water (
) and loss of ammonia are common fragmentation pathways for amino alcohols.

Pharmacological & Research Applications
GABA Analog Bioisostere

4-(Aminomethyl)hexan-3-ol serves as a reduced congener of Pregabalin (3-isobutyl-GABA).
While Pregabalin contains a carboxylic acid, this molecule contains a secondary alcohol.

e Mechanism: The hydroxyl group can act as a hydrogen bond donor/acceptor mimic of the
carboxylate oxygen, though with lower acidity.

e Research Utility: Used to probe the necessity of the anionic carboxylate for binding to the

subunit of voltage-gated calcium channels.

Precursor for Heterocycles

The 1,3-amino alcohol motif is a direct precursor for 1,3-oxazines and azetidines.
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o Cyclization: Reaction with phosgene or carbonyl diimidazole (CDI) yields cyclic carbamates
(1,3-oxazin-2-ones), which are valuable scaffolds in medicinal chemistry for constraining the
conformation of the flexible chain.

Chiral Ligand Design

Due to the presence of both hard (N) and hard (O) donors and chiral centers, the N,O-chelation
motif of 4-(Aminomethyl)hexan-3-ol is utilized in:

o Asymmetric Catalysis: As a chiral ligand for zinc-mediated alkylations.

o Borane Reduction: As an auxiliary to control enantioselectivity in ketone reductions.

( 4-(Aminomethyl)hexan-3-ol )

Structural Mimicry |Cyclization Coordination

GABA Bioisostere Heterocycle Synthesis Chiral Ligand
(Probe for 024 subunit) (1,3-Oxazines, Azetidines) (Asymmetric Catalysis)

Click to download full resolution via product page

Figure 2: Key application domains for the 4-(Aminomethyl)hexan-3-ol scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12105022?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemsrc.com/amp/cas/146579-97-7_699630.html
https://www.chemsrc.com/amp/cas/146579-97-7_699630.html
https://aksci.com/item_detail.php?cat=7039CY
https://aksci.com/item_detail.php?cat=7039CY
https://pmc.ncbi.nlm.nih.gov/articles/PMC11027157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11027157/
https://www.benchchem.com/product/b12105022/docs#technical-guide-4-aminomethyl-hexan-3-ol-structural-analysis-and-synthetic-utility
https://www.benchchem.com/product/b12105022/docs#technical-guide-4-aminomethyl-hexan-3-ol-structural-analysis-and-synthetic-utility
https://www.benchchem.com/product/b12105022/docs#technical-guide-4-aminomethyl-hexan-3-ol-structural-analysis-and-synthetic-utility
https://www.benchchem.com/product/b12105022/docs#technical-guide-4-aminomethyl-hexan-3-ol-structural-analysis-and-synthetic-utility
https://www.benchchem.com/product/b12105022?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12105022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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